4,5-Diazaspiro[2.4]hept-4-ene
Description
4,5-Diazaspiro[2.4]hept-4-ene is a spirocyclic compound featuring a bicyclic system with nitrogen atoms at positions 4 and 3. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol . The spiro center bridges a five-membered ring and a three-membered ring, imparting unique steric and electronic properties.
Key spectral data for derivatives include ¹H NMR signals (e.g., δ 1.64–7.19 ppm for related spiro compounds) and melting points (e.g., 107–154°C for analogs) . Its synthesis often involves reductive amination and cyclization strategies, as demonstrated in early studies .
Properties
CAS No. |
62750-63-4 |
|---|---|
Molecular Formula |
C5H8N2 |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
4,5-diazaspiro[2.4]hept-4-ene |
InChI |
InChI=1S/C5H8N2/c1-2-5(1)3-4-6-7-5/h1-4H2 |
InChI Key |
UXTVUAFUYONYGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diazaspiro[2.4]hept-4-ene can be achieved through several methods. One common approach involves the reaction of arylaldehydes, malononitrile, and pyrazolin-5-ones in alcohols in the presence of sodium bromide as a mediator. This electrochemical multicomponent assembling results in the formation of substituted 4-methyl-7-oxo-2-phenyl-5,6-diazaspiro[2.4]hept-4-ene-1,1-dicarbonitriles in yields ranging from 60% to 80% .
Industrial Production Methods
While specific industrial production methods for 4,5-Diazaspiro[2.4]hept-4-ene are not well-documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. Optimization of reaction conditions and the use of continuous flow reactors could enhance the efficiency and yield of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4,5-Diazaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Electrophilic Addition: Acylation with acetyl chloride proceeds as electrophilic addition to the nitrogen atom, accompanied by the opening of the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in the reactions of 4,5-Diazaspiro[2.4]hept-4-ene include acetyl chloride, sodium methoxide, and bromine. Reaction conditions often involve heating and the use of solvents such as alcohols.
Major Products Formed
The major products formed from these reactions include substituted pyrazolines and spirocyclopropylpyrazolones, which are of interest due to their potential pharmacological activities .
Scientific Research Applications
4,5-Diazaspiro[2.4]hept-4-ene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors and antiviral agents.
Materials Science: Its spiro structure can be utilized in the design of novel materials with specific electronic and mechanical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including bicyclic β-lactams, which are important classes of antibiotics.
Mechanism of Action
The mechanism of action of 4,5-Diazaspiro[2.4]hept-4-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a systematic comparison of 4,5-Diazaspiro[2.4]hept-4-ene with other spirocyclic and diazaspirane derivatives, focusing on structural features, reactivity, and applications.
Comparison with Diazaspiro[2.3]hex-1-ene
- Structure : Diazaspiro[2.3]hex-1-ene (IUPAC name) has a smaller bicyclic system (five- and two-membered rings) compared to the 5+3 system in 4,5-diazaspiro[2.4]hept-4-ene.
- Reactivity : The smaller ring system in diazaspiro[2.3]hex-1-ene results in higher ring strain, making it more reactive in ring-opening reactions. For example, it undergoes rapid hydrolysis under acidic conditions, whereas 4,5-diazaspiro[2.4]hept-4-ene exhibits greater stability due to reduced strain .
- Synthesis : Diazaspiro[2.3]hex-1-ene is synthesized via photochemical cyclization, contrasting with the thermal methods used for 4,5-diazaspiro derivatives .
Comparison with 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
- Structure : These derivatives (e.g., compound 8 in ) feature a larger spiro system (six- and five-membered rings) with oxygen and nitrogen heteroatoms.
- Thermal Stability : The 1,4-dioxa-8-azaspiro[4.5]decane framework has a higher melting point (107–109°C) compared to 4,5-diazaspiro[2.4]hept-4-ene derivatives, likely due to stronger intermolecular hydrogen bonding from hydroxyl groups .
- Applications : The presence of a hydroxamate group in compound 9 () enhances its metal-chelating properties, making it relevant for catalytic applications, whereas 4,5-diazaspiro[2.4]hept-4-ene derivatives are explored for enzyme inhibition .
Comparison with Coumarin-Functionalized Spiro Compounds
- Structure : Coumarin-tethered spiro compounds (e.g., 4g and 4h in ) integrate extended π-conjugated systems, unlike the simpler 4,5-diazaspiro framework.
- Optical Properties : These derivatives exhibit strong fluorescence due to the coumarin moiety, a feature absent in 4,5-diazaspiro[2.4]hept-4-ene.
- Biological Activity : Coumarin-spiro hybrids show enhanced antimicrobial and anticancer activity compared to unfunctionalized diazaspiro compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
